Cedrene

Overview

Description

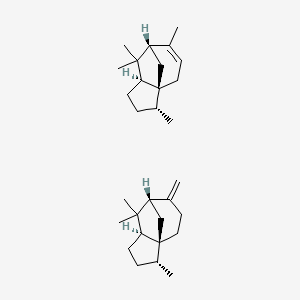

The compound (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene and (1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane are complex organic molecules characterized by their tricyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Obesity Effects

Recent studies have demonstrated that α-cedrene can effectively prevent and reverse obesity induced by high-fat diets in rodent models. In a controlled experiment, C57BL/6 N mice fed a high-fat diet showed significant weight management when administered α-cedrene orally over eight weeks. The compound was found to enhance thermogenic gene expression while downregulating adipogenic genes, indicating its potential as a therapeutic agent for obesity management .

1.2 Hepatoprotective Properties

α-Cedrene has also been shown to reduce triglyceride accumulation in human hepatocytes through the olfactory receptor 10J5 pathway. In experiments involving mice, those treated with α-cedrene exhibited lower liver weights and healthier liver appearances compared to controls on high-fat diets. The treatment significantly decreased markers of liver injury, suggesting its potential for liver protection and metabolic regulation .

1.3 Anti-Cancer Potential

In vitro studies have indicated that cedrene possesses anti-tumoral properties. It has been shown to induce apoptosis in various cancer cell lines, including those from the oral mucosa and liver. When combined with cedrol, another tree-derived sesquiterpene, this compound exhibited enhanced efficacy against cancerous cells . These findings suggest a promising avenue for future cancer therapies.

Environmental Applications

2.1 Atmospheric Chemistry

This compound plays a role in atmospheric chemistry as a precursor to secondary organic aerosols (SOAs). Research into the oxidation processes of α-cedrene has provided insights into its behavior in the atmosphere and its contribution to air quality issues. The oxidation of this compound by radical species such as hydroxyl radicals has been studied to understand its environmental impact better .

Industrial Applications

3.1 Fragrance Industry

This compound is widely utilized in the fragrance industry due to its pleasant woody aroma. It is incorporated into various consumer products, including perfumes and household cleaning agents. Its use as a fragrance ingredient is supported by regulatory evaluations that confirm its safety and efficacy in high-volume applications .

3.2 Biocontrol Agent

The antimicrobial properties of this compound have led to its exploration as a biocontrol agent against various pathogens. Studies have shown that both α-cedrene and β-cedrene exhibit significant antimicrobial activity against bacteria and fungi, making them potential candidates for natural preservatives in food and cosmetic formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the binding affinities and structural interactions are essential to understanding their mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with different substituents or configurations, such as:

- (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0(2,8)]undec-9-ene

- (1S,2R,5S,7R,8R)-8-hydroxy-6,6,8-trimethyltricyclo[5.3.1.01,5]undecane-2-carboxylic acid

Uniqueness

The uniqueness of (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene and (1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane lies in their specific tricyclic structures and the presence of multiple methyl groups, which can influence their chemical reactivity and biological activity.

Biological Activity

Cedrene, a bicyclic sesquiterpene, is primarily derived from cedar wood and has garnered attention for its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound exists in two primary isomeric forms: alpha-cedrene and beta-cedrene. These compounds are characterized by their distinct aromatic profiles and are recognized for their roles in essential oils extracted from various plants, particularly those in the Cupressaceae family.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated that both alpha-cedrene and beta-cedrene possess antibacterial and antifungal properties. For instance, a study highlighted their effectiveness against specific strains of bacteria and fungi, showcasing their potential as natural preservatives in food and cosmetic industries .

2. Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. Research indicates that this compound can inhibit inflammatory processes, which may be beneficial for conditions such as arthritis. A 2009 animal study suggested that this compound-containing plant oils effectively reduced inflammation .

3. Anticancer Activity

Recent studies have shown promising results regarding this compound's anticancer properties. In vitro experiments indicate that this compound can induce apoptosis in cancer cells, including those from oral mucosa, liver, and lung cancers. This effect is often enhanced when combined with cedrol, another bioactive compound .

The biological activities of this compound are mediated through various biochemical pathways:

- Cytochrome P450 Inhibition: this compound has been found to inhibit key cytochrome P450 enzymes (CYP2B6 and CYP3A4), which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetics .

- Olfactory Pathway Activation: Alpha-cedrene activates olfactory receptors that regulate lipid metabolism, leading to decreased triglyceride accumulation in hepatic cells. This mechanism was demonstrated in a study where alpha-cedrene-fed mice showed significantly lower liver weights compared to those on a high-fat diet .

Case Studies

Case Study 1: Antifungal Activity Against P. noxius

A recent study established that cedrol (a derivative of this compound) induces apoptosis in the fungus Pseudomonas noxius. Cedrol treatment led to increased reactive oxygen species (ROS) levels and mitochondrial membrane permeability changes, activating caspase pathways associated with apoptosis. This research underlines the potential of cedrol as an effective antifungal agent .

Case Study 2: Hepatic Health Improvement

In another investigation, alpha-cedrene was shown to mitigate liver damage by reducing triglyceride accumulation and improving liver enzyme markers in high-fat diet-induced obesity models. The results indicated that alpha-cedrene could serve as a protective agent against fatty liver disease .

Summary of Findings

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Disruption of microbial cell membranes |

| Anti-inflammatory | Reduces inflammation | Inhibition of inflammatory cytokines |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Hepatic protection | Reduces triglyceride accumulation | Activation of olfactory receptors affecting lipid metabolism |

Properties

IUPAC Name |

(1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene;(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H24/c2*1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3;11-13H,1,5-9H2,2-4H3/t2*11-,12+,13+,15+/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRGAZXWGOEEMW-BXVPSMCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(=C)C(C3)C2(C)C.CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C.C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.